2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry
The biphenyl structure, which consists of two phenyl rings linked by a single carbon-carbon bond, is a fundamental building block in organic chemistry. arabjchem.orgresearchgate.net These derivatives are not merely chemical curiosities; they are integral components in a wide array of functional materials and biologically active molecules. researchgate.netrsc.org
Initially, the most well-known biphenyl derivatives were polychlorinated biphenyls (PCBs), which were used extensively as pesticides and in industrial applications like dielectric fluids and heat transfer agents due to their stability. arabjchem.orgwikipedia.org However, contemporary research has shifted towards synthesizing biphenyl derivatives with tailored properties for high-value applications. The biphenyl moiety is a key structural feature in many pharmaceuticals, including anti-inflammatory and anti-cancer drugs, where it can influence the molecule's solubility, ability to bind to target proteins, and metabolic stability. biosynce.com Furthermore, biphenyl derivatives are crucial in materials science, serving as foundational components for liquid crystals used in displays, and as fluorescent layers in Organic Light-Emitting Diodes (OLEDs). arabjchem.orgrsc.org
Strategic Role of Halogenation in Tailoring Molecular Properties and Reactivity
Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and versatile tool in organic synthesis. chemistrytalk.orgyoutube.com This strategic modification can significantly alter a molecule's physicochemical properties. taylorandfrancis.com Introducing halogens can enhance biological activity, improve thermal and oxidative stability, and modify membrane permeability, which are all critical properties for developing effective therapeutic agents. taylorandfrancis.com
The high electronegativity of halogen atoms allows them to be effectively introduced into organic molecules, thereby altering their chemical properties. chemistrytalk.org Beyond simply adding mass or bulk, halogenation provides a reactive handle for further chemical transformations. Halogen atoms can serve as leaving groups in nucleophilic substitution reactions or as coupling partners in various cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, which are pivotal for constructing more complex molecular architectures. rsc.orgtaylorandfrancis.comnumberanalytics.com This dual role—both modifying properties and enabling further reactions—makes halogenation a key strategy in the synthesis of complex molecules. numberanalytics.com
Specific Research Interest in Polyhalogenated Biphenyls
Polyhalogenated biphenyls, which contain multiple halogen atoms, are a subject of intense research interest. Historically, this interest was driven by the environmental persistence and toxicological profiles of compounds like polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). nih.govnih.govmdpi.com These compounds are chemically stable, lipid-soluble, and accumulate in the environment and living tissues. nih.govresearchgate.net
Modern research, however, focuses on harnessing the unique properties of polyhalogenation for constructive applications. The presence of multiple halogens on the biphenyl scaffold offers a platform for creating highly functionalized molecules with precise three-dimensional structures.
The choice of specific halogens, such as bromine and iodine, in a polyhalogenated biphenyl is a deliberate and strategic decision based on their distinct chemical reactivities. The carbon-halogen bond strength decreases down the group from chlorine to iodine (C-Cl > C-Br > C-I). libretexts.org This difference in bond strength is fundamental to achieving selective reactivity.
Differential Reactivity : The carbon-iodine (C-I) bond is weaker and more easily cleaved than the carbon-bromine (C-Br) bond. This allows chemists to perform reactions at the iodinated position while leaving the brominated position intact. For instance, iodine atoms are more readily replaced in nucleophilic substitution reactions and are more reactive in many metal-catalyzed cross-coupling reactions. libretexts.org
Sequential Functionalization : A molecule containing both bromine and iodine substituents, such as 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl, is an ideal precursor for the divergent synthesis of complex molecules. researchgate.net A researcher can first target the C-I bonds for a specific chemical transformation (e.g., a Sonogashira or Suzuki coupling), and then, in a subsequent step, perform a different reaction at the more robust C-Br bonds. This stepwise approach provides precise control over the final molecular structure.
Halogen Bonding : Iodine and bromine can also participate in halogen bonding, a type of non-covalent interaction where the halogen atom acts as a Lewis acid. acs.org The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl), making iodine and bromine valuable for controlling the conformation of molecules and their assembly into larger supramolecular structures. acs.org
The compound this compound is a powerful precursor for the modular synthesis of functionalized atropisomers (molecules that are chiral due to hindered rotation around a single bond). researchgate.net Research on the closely related 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970) has highlighted the utility of having two different types of carbon-halogen bonds on the same scaffold. researchgate.net This allows for selective and successive metalation and subsequent reactions like carboxylation, boroylation, and phosphinylation, first at the C-I bonds and then at the C-Br bonds. researchgate.net
This strategy provides a convenient and powerful pathway to a wide range of complex, axially chiral biphenyls, which are in high demand for applications in asymmetric catalysis and materials science. The specific substitution pattern of this compound makes it a valuable intermediate for similar synthetic strategies, enabling the creation of novel, highly functionalized biphenyl-based structures.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 852139-02-7 | chemicalbook.comchemicalbook.com |
| Molecular Formula | C₁₂H₆Br₂I₂ | chemicalbook.comnih.gov |
| Molecular Weight | 563.79 g/mol | chemicalbook.comnih.gov |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2,2'-Dibromo-6,6'-diiodo-1,1'-biphenyl |
| Biphenyl |
| Polybrominated biphenyls (PBBs) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-bromo-5-iodophenyl)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2I2/c13-11-3-1-7(15)5-9(11)10-6-8(16)2-4-12(10)14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVVPRKANYYBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C2=C(C=CC(=C2)I)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730789 | |
| Record name | 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852139-02-7 | |
| Record name | 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,2 Dibromo 5,5 Diiodo 1,1 Biphenyl
Retrosynthetic Strategies and Precursor Design Principles
Retrosynthetic analysis of 2,2'-dibromo-5,5'-diiodo-1,1'-biphenyl reveals several potential synthetic routes. The core 1,1'-biphenyl structure suggests that the primary disconnection can be made at the C-C bond linking the two phenyl rings. This leads to precursors such as a monohalogenated benzene (B151609) derivative that can undergo a coupling reaction. Alternatively, a pre-formed biphenyl (B1667301) can be subjected to a series of halogenation reactions.
The design of precursors is guided by the principles of regioselectivity and the reactivity of the halogen substituents. For instance, in a cross-coupling approach, the choice of halogen on the precursor is critical. Iodine's higher reactivity in oxidative addition reactions with palladium catalysts makes iodoarenes preferable coupling partners over bromoarenes in many instances. cam.ac.uk Therefore, a plausible retrosynthetic pathway involves the coupling of a 2-bromo-5-iodobenzene derivative.
Another strategy involves the sequential halogenation of a biphenyl precursor. This approach requires careful control of reaction conditions to achieve the desired substitution pattern. The directing effects of existing substituents on the biphenyl ring play a crucial role in determining the position of subsequent halogenation. numberanalytics.com For example, starting with biphenyl, one might first introduce the iodine atoms at the 5 and 5' positions, followed by bromination at the 2 and 2' positions, or vice-versa. The order of these steps would depend on the activating or deactivating nature of the introduced halogens and the steric hindrance they impose.
A specific synthetic route has been documented involving a multi-step reaction sequence starting from a dibromobiphenyl precursor. chemicalbook.com This process includes a lithiation step followed by iodination to yield the target molecule. chemicalbook.com
Direct Halogenation Approaches for Biphenyl Systems
Direct halogenation of the biphenyl system is a primary method for introducing bromine and iodine atoms onto the aromatic rings. This approach, however, necessitates precise control over regioselectivity and the extent of halogenation.
Achieving the specific 2,2'-dibromo-5,5'-diiodo substitution pattern through direct halogenation is a significant challenge due to the complex interplay of electronic and steric effects. The halogenation of biphenyls is an electrophilic aromatic substitution reaction. msu.edu The regioselectivity is governed by the directing effects of the substituents already present on the biphenyl core. numberanalytics.com
For the synthesis of this compound, a stepwise halogenation of biphenyl itself would be complex to control. A more practical approach involves the halogenation of a pre-substituted biphenyl. For example, starting with 2,2'-dibromobiphenyl (B83442), subsequent iodination would need to be directed to the 5 and 5' positions. Conversely, starting with a diiodobiphenyl could also be a viable route. researchgate.net
The choice of halogenating agent and catalyst is critical for controlling regioselectivity. For bromination, reagents like N-bromosuccinimide (NBS) are often used, sometimes in the presence of a catalyst. researchgate.netresearchgate.net For iodination, a mixture of iodine and an oxidizing agent such as sodium periodate (B1199274) in acetic anhydride (B1165640) and glacial acetic acid has been reported to be effective for introducing iodine atoms onto a dibromobiphenyl precursor. chemicalbook.com The use of palladium catalysts in conjunction with halogenating agents like N-halosuccinimides (NXS) can also achieve regioselective halogenation through C-H activation. nih.gov
Controlling the introduction of four halogen atoms onto the biphenyl scaffold requires a deep understanding of the reaction kinetics and thermodynamics. The presence of one halogen atom on a phenyl ring deactivates the ring towards further electrophilic substitution and directs incoming electrophiles to specific positions. Halogens are ortho, para-directing deactivators. msu.edu
In the synthesis of this compound, the introduction of the first pair of halogens (either bromine or iodine) will influence the position of the second pair. For instance, if 2,2'-dibromobiphenyl is the intermediate, the bromine atoms will direct the incoming iodine electrophiles to the para positions relative to themselves, which are the 5 and 5' positions. However, steric hindrance from the ortho-bromine atoms can also play a significant role, potentially slowing down the reaction.
The reaction conditions, such as temperature, reaction time, and the stoichiometry of the halogenating agent, must be carefully optimized to prevent over-halogenation or the formation of undesired isomers. researchgate.net For example, a reported synthesis of this compound from 2,2'-dibromobiphenyl utilizes a specific set of reagents and conditions to achieve the desired di-iodination in a controlled manner. chemicalbook.com
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 2,2'-Dibromobiphenyl | 1. n-Butyllithium 2. Iodine; Sodium periodate; Acetic anhydride | 1. Tetrahydrofuran, -78 to 25 °C 2. Glacial acetic acid, 24 h, 25 °C | This compound | 40% (for step 2) | chemicalbook.com |
Cross-Coupling Reactions in Biphenyl Synthesis
Cross-coupling reactions are powerful tools for the construction of the biphenyl core, offering high efficiency and functional group tolerance. The Suzuki-Miyaura coupling and the Ullmann condensation are particularly relevant for synthesizing polyhalogenated biphenyls like this compound.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. gre.ac.uksemanticscholar.orgnih.gov It is one of the most efficient methods for synthesizing both symmetrical and unsymmetrical biaryls. gre.ac.uksemanticscholar.org For the synthesis of this compound, a Suzuki-Miyaura coupling could be envisioned between two molecules of a 2-bromo-5-iodophenylboronic acid derivative or by coupling a 2-bromo-5-iodophenylboronic acid with a 1-bromo-2-iodo-4-halobenzene.
The synthesis of sterically hindered polychlorinated biphenyls has been successfully achieved using Suzuki coupling, demonstrating higher yields compared to the Ullmann reaction. nih.govnih.gov This suggests that a similar approach could be effective for the synthesis of the target compound. The choice of palladium catalyst and ligand is crucial for the success of the coupling, especially when dealing with sterically hindered or electronically deactivated substrates. nih.govnih.gov For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of the coupling reaction. lookchem.com
A plausible synthetic route would involve the synthesis of a suitable halogenated phenylboronic acid precursor, followed by a palladium-catalyzed coupling reaction. The reaction conditions, including the choice of base and solvent, would need to be optimized to maximize the yield of the desired biphenyl. mdpi.com
| Coupling Partners | Catalyst System | Conditions | Product | Reference |
| Aryl Halide and Arylboronic Acid | Palladium Catalyst and Ligand | Base, Solvent, Heat | Biaryl | researchgate.netgre.ac.uknih.gov |
| 2-Iodo 4-nitro fluorobenzene (B45895) and Boronic acid | Palladium catalyst and PPh3 | Dioxane, Reflux | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | nih.gov |
| Chlorinated iodo- or bromobenzenes and Benzene boronic acids | Not specified | Not specified | Lower chlorinated PCB derivatives | nih.gov |
The Ullmann condensation is a classic method for the synthesis of symmetrical biaryls, involving the copper-promoted coupling of two aryl halide molecules. wikipedia.orgthermofisher.comorganic-chemistry.org While traditionally requiring harsh reaction conditions such as high temperatures and polar solvents, modern variations have been developed that proceed under milder conditions. wikipedia.orgthermofisher.com
For the synthesis of this compound, an Ullmann-type reaction could be employed to couple two molecules of a 1-bromo-4-iodo-2-halobenzene derivative. The reactivity of the halogens would be a key factor, with the iodine atom typically being more reactive in copper-catalyzed couplings. However, the Ullmann reaction can sometimes suffer from low yields and the formation of byproducts, especially when synthesizing unsymmetrical or sterically hindered biphenyls. nih.gov
Direct arylation methods, which involve the coupling of an aryl halide with an unactivated C-H bond of another aromatic compound, also offer a potential route. nih.gov These reactions are often catalyzed by palladium and can provide a more atom-economical approach to biphenyl synthesis. A direct arylation strategy for the target compound might involve the coupling of a dihalogenated benzene with another dihalogenated benzene, although controlling the regioselectivity of such a reaction would be challenging.
| Reaction Type | Reagents | Catalyst | Conditions | Product | Reference |
| Ullmann Condensation | Aryl Halides | Copper | High Temperature | Symmetrical Biaryl | wikipedia.orgthermofisher.comorganic-chemistry.org |
| Suzuki Coupling | Aryl Halide, Organoboron | Palladium(0) | Base | Biaryl | nih.govnih.gov |
| Direct Arylation | Arene, Aryl Halide | Palladium | Base | Biaryl | nih.gov |
Other Transition Metal-Catalyzed Coupling Strategies (e.g., Negishi, Stille)
Beyond the more common Suzuki and Ullmann couplings, other transition metal-catalyzed reactions like the Negishi and Stille couplings offer powerful and versatile strategies for the formation of the biaryl bond in molecules such as this compound. numberanalytics.comrsc.org These methods are prized for their high functional group tolerance and often mild reaction conditions. orgsyn.orgmdpi.com
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgacs.org For the synthesis of the target compound, a potential pathway would involve the palladium-catalyzed cross-coupling of a 2-bromo-5-iodophenylzinc halide with a 1-halo-2-bromo-5-iodobenzene. The high reactivity and selectivity of organozinc reagents allow for efficient bond formation, even with sterically hindered substrates. rsc.orgorgsyn.org
The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide or triflate. nih.govnih.gov This reaction is particularly noted for the stability of the organostannane reagents to air and moisture. nih.gov A plausible route to this compound via Stille coupling would be the homocoupling of a 2-bromo-5-iodophenylstannane derivative or the cross-coupling of such a stannane (B1208499) with 2-bromo-1-halo-5-iodobenzene. The development of advanced phosphine ligands has expanded the scope of Stille couplings to include less reactive aryl chlorides and allow for reactions at room temperature. nih.gov
| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages |
|---|---|---|---|
| Negishi Coupling | Organozinc (e.g., R-ZnX) | Palladium or Nickel based | High reactivity and functional group tolerance. orgsyn.org |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Palladium based | Reagents are stable to air and moisture; wide functional group compatibility. nih.gov |
Halogen Exchange and Functional Group Interconversion Pathways
The presence of two different types of halogen atoms (bromine and iodine) on the biphenyl core of this compound allows for selective functionalization through halogen exchange and related interconversion pathways. The differing reactivity of the carbon-halogen bonds is the key to this selectivity.
The reactivity of halogens in many chemical transformations follows the trend I > Br > Cl > F. wikipedia.org The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This differential reactivity enables the selective displacement or substitution of the iodine atoms at the 5 and 5' positions while leaving the bromine atoms at the 2 and 2' positions intact.
For instance, in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, the oxidative addition step is much faster for aryl iodides than for aryl bromides. Therefore, by carefully controlling reaction conditions (e.g., temperature, catalyst, and reaction time), it is possible to selectively couple a nucleophile or organometallic reagent at the 5 and 5' positions of the biphenyl skeleton. This provides a direct pathway to introduce a wide variety of functional groups, transforming the parent compound into more complex derivatives.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry, most commonly involving the exchange of a halogen atom for a lithium atom. wikipedia.org This reaction is typically very fast, kinetically controlled, and its rate follows the trend I > Br > Cl. wikipedia.orgprinceton.edu
For this compound, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) would be expected to result in a selective and rapid exchange of the iodine atoms. harvard.edu This process would generate a new, highly reactive intermediate, 2,2'-dibromo-5,5'-dilithio-1,1'-biphenyl.
This dilithiated species is a powerful binucleophile and can be "quenched" by reacting it with a wide range of electrophiles. This two-step sequence—halogen-metal exchange followed by electrophilic quench—is a highly effective method for introducing new functional groups at the positions formerly occupied by iodine.
| Electrophile | Reagent Example | Introduced Functional Group |
|---|---|---|
| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Formaldehyde (HCHO), Acetone ((CH₃)₂CO) | Hydroxymethyl (-CH₂OH), Hydroxypropyl (-C(OH)(CH₃)₂) |
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (e.g., -CH₃) |
| Borates | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) |
Synthesis of Atropisomeric Forms and Stereochemical Control
Atropisomers are stereoisomers that arise from restricted rotation around a single bond. snnu.edu.cn The presence of bulky substituents at the ortho-positions (2, 2', 6, and 6') of a biphenyl can create a high enough energy barrier to prevent free rotation, allowing for the isolation of stable enantiomers. mdpi.com In this compound, the two bromine atoms in the 2 and 2' positions provide this steric hindrance, making the molecule chiral and capable of existing as a pair of atropisomers.
The synthesis of enantioenriched atropisomers requires strategies that can control the stereochemistry of the biaryl axis during its formation. Asymmetric synthesis is a direct approach to selectively produce one atropisomer over the other. numberanalytics.com This is typically achieved by using chiral catalysts or auxiliaries during the key bond-forming step. researchgate.netnumberanalytics.com
Several catalytic asymmetric methods have been developed for biaryl synthesis:
Chiral Ligands in Cross-Coupling: In reactions like Suzuki, Negishi, or Stille couplings, employing a chiral phosphine or N-heterocyclic carbene (NHC) ligand with the palladium catalyst can create a chiral environment around the metal center. numberanalytics.comnih.gov This chiral catalyst can then differentiate between the two competing transition states that lead to the (R) and (S) atropisomers, resulting in an enantiomeric excess of one product.
Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to one of the starting materials. nih.gov The stereocenter in the auxiliary directs the formation of the biaryl axis, leading to a diastereomeric mixture of products that can be separated. Subsequent cleavage of the auxiliary yields the enantioenriched atropisomer.
Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of the final product or a precursor. For example, a chiral catalyst could selectively functionalize one atropisomer at a faster rate, leaving the unreacted starting material enriched in the other enantiomer. acs.org
Diastereoselective synthesis is a powerful method for controlling axial chirality, often relying on the influence of a pre-existing stereocenter. numberanalytics.com In the context of synthesizing derivatives of this compound, this can be accomplished by introducing a chiral element into the synthetic sequence.
A common approach is the use of a chiral bridging group. nih.govuni-muenchen.de For instance, if the two phenyl rings were linked by a chiral tether, the subsequent intramolecular coupling to form the biphenyl bond would be forced to proceed with a specific stereochemical outcome, creating the biaryl axis with a preferred configuration relative to the chiral bridge.
Another strategy involves coupling a prochiral biaryl substrate with a chiral reagent. For example, a diastereoselective ring-closing reaction of a racemic biphenyl dicarboxylic acid with a chiral diamine, such as (R,R)-diaminocyclohexane, can yield a single, diastereomerically pure cyclic product. nih.govuni-muenchen.de This effectively resolves the axial chirality by locking it into a specific configuration dictated by the chiral amine. While not directly applied to the title compound, this principle demonstrates a viable route for controlling the atropisomerism of its derivatives.
Sophisticated Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopy offers a window into the molecular structure in both solution and the solid state, probing the electronic environment of individual atoms and the vibrational characteristics of chemical bonds.
High-resolution NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule in solution. For 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl, ¹H and ¹³C NMR would confirm the number of unique proton and carbon environments, respectively. Due to the substitution pattern, the aromatic protons would appear as a set of signals with chemical shifts and coupling constants characteristic of their positions relative to the bulky halogen substituents.
While one-dimensional NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, definitively establishing which protons are adjacent on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of each proton signal to its corresponding carbon.
Despite the utility of these techniques, specific COSY, HSQC, and HMBC experimental data for this compound are not readily found in the surveyed literature.
Solid-state NMR (ssNMR) provides structural information on materials in their solid form. This technique is particularly valuable for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and for analyzing the conformation of molecules in the solid state, which can differ from their conformation in solution. For this compound, ssNMR could determine the torsion angle between the two phenyl rings in a powdered or microcrystalline sample. However, no specific solid-state NMR studies for this compound were identified in the available research.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C12H6Br2I2. The experimentally measured mass would be compared to the calculated exact mass (561.69257 Da for the most abundant isotopes). rsc.org The technique would also show a characteristic isotopic pattern resulting from the presence of two bromine atoms and two iodine atoms. While the expected molecular weight is known, specific experimental HRMS data from published literature could not be located.
| Property | Value | Source |
| Molecular Formula | C12H6Br2I2 | rsc.org |
| Molecular Weight | 563.79 g/mol | rsc.orgchemicalbook.com |
| Monoisotopic Mass | 561.69257 Da | rsc.org |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify functional groups and can also provide information about molecular conformation. The FTIR and Raman spectra of this compound would be expected to show characteristic peaks for C-H bending and stretching, C-C stretching in the aromatic rings, and vibrations associated with the C-Br and C-I bonds. Differences in these spectra between solution and solid-state measurements could indicate conformational changes. Detailed experimental FTIR or Raman spectra for this compound are not available in the reviewed sources.
High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and, most importantly for this compound, the dihedral angle between the two phenyl rings. This would confirm the specific conformational arrangement (the degree of twist) adopted by the molecule in the crystal lattice. A search of crystallographic databases did not yield an experimental crystal structure for this compound.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. nih.govnih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov For this compound, which exhibits atropisomerism due to hindered rotation around the central carbon-carbon single bond, SC-XRD is indispensable for establishing the absolute configuration of its enantiomers.
The presence of heavy atoms like bromine and iodine makes this compound an excellent candidate for X-ray analysis, as they scatter X-rays strongly, leading to high-quality diffraction data. The analysis of a single crystal of an enantiomerically pure sample allows for the determination of its absolute stereochemistry.
The molecular conformation of halogenated biphenyls is characterized by the torsion angle (dihedral angle) between the two phenyl rings. Due to the steric hindrance imposed by the bulky bromine atoms at the ortho (2 and 2') positions, a planar conformation is highly unfavorable. nih.govlibretexts.org X-ray diffraction studies on similar 2,2'-disubstituted biphenyls reveal that the two aromatic rings are twisted with respect to each other. scispace.com This twist results in a non-planar, chiral conformation. libretexts.org The most stable conformation is a compromise between the steric repulsion of the ortho substituents and the electronic stabilization gained from π-system conjugation, which favors planarity. ic.ac.uk
Table 1: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Information | Significance |
|---|---|---|
| Crystal System | To be determined by diffraction | Describes the symmetry of the unit cell |
| Space Group | To be determined by diffraction | Defines the symmetry elements within the crystal |
| Dihedral Angle | Significantly non-zero (e.g., > 45°) | Quantifies the twist between the phenyl rings due to steric hindrance |
| C-C (inter-ring) Bond Length | ~1.49 Å | Typical single bond length between sp² carbons |
| C-Br Bond Length | ~1.90 Å | Standard length for a C-Br bond on an aromatic ring |
| C-I Bond Length | ~2.10 Å | Standard length for a C-I bond on an aromatic ring |
| Absolute Configuration | R or S for a given enantiomer | Determined for chiral space groups |
Analysis of Crystal Packing and Intermolecular Interactions
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The iodine and bromine atoms in this compound can participate in such interactions, influencing the molecular packing. nih.gov These interactions, along with weaker C-H···Br and C-H···I hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules, contribute to the formation of a stable, three-dimensional supramolecular architecture. najah.edu The analysis of these interactions helps in understanding the material's properties and is crucial for crystal engineering. nsf.govnih.gov
Polymorphism and Co-crystallization Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. While no specific studies on the polymorphism of this compound have been reported, it is a phenomenon to consider for such complex molecules.
Co-crystallization involves crystallizing a target molecule with a second component, a "coformer," to create a new crystalline solid with modified properties. nih.gov This technique is widely used to improve the physicochemical characteristics of active pharmaceutical ingredients. nih.govscielo.br For this compound, co-crystallization could be explored using coformers capable of forming strong halogen bonds or other specific interactions. nih.gov Such studies could lead to new materials with tailored properties.
Chiroptical Spectroscopy for Atropisomeric Analysis
Chiroptical spectroscopy techniques are essential for studying chiral molecules like the atropisomers of this compound. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. herts.ac.uknih.gov It is a powerful tool for determining the enantiomeric purity of a sample and for probing the secondary and tertiary structure of biomolecules. herts.ac.uk For atropisomers, CD spectroscopy provides a characteristic spectrum for each enantiomer, with mirror-image curves. nih.gov
The CD spectrum of an enantiomerically enriched sample of this compound would confirm its optical activity. The intensity of the CD signal is directly proportional to the enantiomeric excess, allowing for quantitative determination of enantiomeric purity. nih.gov Furthermore, the shape and sign of the CD bands (known as Cotton effects) can be correlated with the absolute configuration of the atropisomer through theoretical calculations. semanticscholar.org
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.orglibretexts.org ORD and CD are closely related phenomena, collectively known as the Cotton effect, and provide complementary information. libretexts.orgnih.govslideshare.net An ORD spectrum plots the specific rotation against wavelength. ubc.ca
For a chiral compound like this compound, ORD measurements can be used to confirm its chirality and to help determine its absolute configuration. nih.gov The ORD curve of one enantiomer will be the mirror image of the other. While CD spectroscopy is often preferred due to its higher resolution for individual electronic transitions, ORD can be a valuable complementary technique, especially in regions where the molecule does not absorb light strongly. ubc.ca
Conformational Dynamics and Atropisomerism of Halogenated Biphenyls
Atropisomerism is a unique form of chirality that arises from restricted rotation around a single bond. acs.org In halogenated biphenyls, the presence of bulky substituents at the ortho positions (positions 2, 2', 6, and 6') creates a significant energy barrier to rotation around the biphenyl (B1667301) C-C bond. nih.govlibretexts.org
For this compound, the two bromine atoms in the ortho positions provide substantial steric hindrance. This hindrance makes the interconversion between the two enantiomeric conformations (atropisomers) slow enough at room temperature to allow for their separation and isolation. libretexts.org The stability of these atropisomers is determined by the height of the rotational energy barrier. acs.org
The conformational dynamics of these molecules are influenced by a balance of steric repulsion between the ortho substituents and the electronic effects that favor a more planar, conjugated system. ic.ac.uk The non-planar, twisted conformation is the most stable state for such ortho-substituted biphenyls. nih.gov The study of atropisomerism is crucial as different atropisomers of a biologically active molecule can have vastly different pharmacological properties. acs.org
Table 2: Summary of Atropisomeric Properties
| Property | Description | Relevance to this compound |
|---|---|---|
| Chirality Type | Axial Chirality (Atropisomerism) | Arises from hindered rotation about the C1-C1' bond. |
| Source of Hindrance | Steric Repulsion | The two ortho-bromine atoms prevent free rotation. |
| Conformational Stability | High rotational energy barrier | Allows for the isolation of individual enantiomers (atropisomers) at room temperature. |
| Molecular Shape | Non-planar, twisted | The two phenyl rings are in different planes with a significant dihedral angle. |
Energy Barriers to Rotation Around the Biphenyl Axis
The rotational barrier in biphenyl systems is influenced by the size of the ortho substituents. For the unsubstituted biphenyl, the energy barriers for rotation are relatively small. However, the introduction of bulky groups at the ortho positions dramatically increases this barrier. The van der Waals radii of the substituents are a critical factor, with larger radii leading to greater steric repulsion and, consequently, higher rotational barriers. The general trend for the influence of halogens as ortho substituents on the rotational barrier is I > Br > Cl > F.
The stability of atropisomers is often discussed in terms of the half-life of racemization (t½), which is directly related to the free energy of activation (ΔG‡) for rotation. A commonly accepted threshold for the practical isolation of atropisomers at room temperature is a rotational barrier of approximately 84-125 kJ/mol.
Table 1: Representative Rotational Energy Barriers for Substituted Biphenyls (Illustrative Data)
| Compound | Ortho Substituents | Rotational Barrier (kJ/mol) | Reference |
| Biphenyl | H | ~6.0 (at 0°) / ~6.5 (at 90°) | slideshare.net |
| 2,2'-Dimethylbiphenyl | CH₃ | 72.8 | slideshare.net |
| 2,2'-Diiodobiphenyl | I | >84 (inferred) | slideshare.net |
Note: The data in this table is for analogous compounds and serves to illustrate the effect of ortho substituents on the rotational barrier. Specific data for this compound was not found in the reviewed literature.
Experimental and Computational Assessment of Atropisomeric Stability
The assessment of atropisomeric stability involves both experimental techniques and computational modeling. Experimentally, dynamic nuclear magnetic resonance (DNMR) spectroscopy is a powerful tool for determining rotational barriers. By monitoring the coalescence of signals from the diastereotopic protons of the atropisomers at varying temperatures, the rate of interconversion and the corresponding activation energy can be calculated. Chiral chromatography techniques can also be employed to separate the enantiomeric atropisomers and study their racemization kinetics.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the geometries of the ground states and the transition state for rotation. nih.gov These calculations can provide detailed information on the potential energy surface along the dihedral angle of rotation, allowing for the determination of the rotational energy barrier. For polychlorinated biphenyls (PCBs), computational studies have been used to analyze conformational mobility and correlate molecular properties with toxicity. nih.gov These studies have shown that the pattern and degree of halogenation significantly influence the molecular properties. nih.gov
In the case of this compound, computational modeling would be essential to accurately predict its rotational barrier and the stability of its atropisomers. Such a study would involve mapping the potential energy as a function of the dihedral angle between the two phenyl rings. The transition state for this rotation would be a planar or near-planar conformation, which is highly destabilized by the steric repulsion between the two ortho-bromine atoms. ulisboa.pt The energy difference between the ground state (with a twisted dihedral angle) and this planar transition state would represent the rotational energy barrier.
The stability of atropisomers is often categorized based on their half-life of interconversion at a given temperature. Atropisomers can be classified as:
Class 1: Rapidly interconverting (low barrier).
Class 2: Interconversion is slow enough to be observed but too fast for isolation under normal conditions.
Class 3: Stable and isolable under ambient conditions (high barrier).
Given the presence of two ortho-bromine substituents, it is highly probable that this compound falls into Class 2 or 3, indicating significant atropisomeric stability.
Table 2: Factors Influencing Atropisomeric Stability in Biphenyls
| Factor | Description |
| Size of Ortho Substituents | Larger substituents lead to greater steric hindrance and higher rotational barriers. The order of steric bulk for halogens is I > Br > Cl > F. |
| Number of Ortho Substituents | Increasing the number of ortho substituents (up to four) generally increases the rotational barrier. |
| Bridging of the Rings | The presence of a short bridge connecting the two phenyl rings can lock the conformation and lead to very stable atropisomers. |
| Temperature | Higher temperatures provide more thermal energy to overcome the rotational barrier, leading to faster interconversion and decreased stability. |
| Solvent Effects | The polarity of the solvent can influence the stability of the ground and transition states, thereby affecting the rotational barrier. |
While direct experimental or computational studies on this compound are not available in the public domain, the principles of atropisomerism in halogenated biphenyls strongly suggest that this compound would exhibit significant atropisomeric stability, with a high barrier to rotation around the biphenyl axis.
Reactivity and Transformational Organic Chemistry of 2,2 Dibromo 5,5 Diiodo 1,1 Biphenyl
Chemoselective and Regioselective Transformations
The strategic placement of halogen atoms on the biphenyl (B1667301) core dictates the molecule's reactivity, particularly in chemoselective and regioselective transformations. These reactions allow for the modification of one part of the molecule while leaving other functional groups intact.
Ortho-Directed Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium species with an electrophile. wikipedia.orgorganic-chemistry.org Common DMGs, such as amide, methoxy, or sulfoxide (B87167) groups, function by coordinating the lithium base and acidifying the adjacent protons. organic-chemistry.org
In the case of 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl , there are no classical directing groups. Therefore, functionalization via metalation is more likely to occur through a halogen-metal exchange mechanism rather than deprotonation. In such exchanges, the organolithium reagent will preferentially react with the most labile carbon-halogen bond. Due to the lower bond dissociation energy of the C−I bond compared to the C−Br bond, halogen-metal exchange is expected to occur selectively at the C-5 and C-5' positions.
The resulting di-lithiated biphenyl species can then be trapped by a variety of electrophiles to introduce new functional groups at the 5 and 5' positions, leaving the bromine atoms at the 2 and 2' positions available for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly facilitated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.orgsemanticscholar.org
The This compound molecule does not possess strong electron-withdrawing activating groups. Halogens are considered deactivating groups in the context of electrophilic aromatic substitution and are not sufficiently activating to promote SNAr reactions under standard conditions. Therefore, direct displacement of the bromo or iodo substituents by common nucleophiles via a classical SNAr pathway is generally not a feasible transformation for this compound.
Palladium-Catalyzed Cross-Coupling Reactivity at Halogen Sites
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For This compound , the differential reactivity of the C-I and C-Br bonds is the key to its utility in these transformations. The general order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is C–I > C–OTf > C–Br >> C–Cl. wikipedia.org This predictable selectivity allows for the stepwise and site-specific modification of the biphenyl core.
Suzuki-Miyaura Coupling with Aryl and Alkyl Boronic Acids/Esters
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate. nih.govgre.ac.uk It is widely used for the synthesis of biaryls and other conjugated systems.
Given the reactivity difference between the C-I and C-Br bonds, This compound can undergo selective Suzuki-Miyaura coupling. By carefully controlling the reaction conditions (e.g., catalyst, temperature, and reaction time), it is possible to selectively couple a boronic acid at the more reactive iodo positions while leaving the bromo positions untouched. This initial coupling yields a 5,5'-disubstituted-2,2'-dibromo-1,1'-biphenyl, which can then be subjected to a second, different Suzuki coupling to functionalize the bromo positions, leading to the synthesis of tetra-substituted biphenyls.
Table 1: Expected Selectivity in Suzuki-Miyaura Coupling
| Reactant | Coupling Partner | Expected Intermediate Product (Selective at C-I) | Expected Final Product (Coupling at C-Br) |
|---|---|---|---|
| This compound | Arylboronic Acid (R¹-B(OH)₂) | 5,5'-Diaryl-2,2'-dibromo-1,1'-biphenyl | 5,5',2,2'-Tetraaryl-1,1'-biphenyl (with R²-B(OH)₂) |
| This compound | Alkylboronic Acid (R¹-B(OH)₂) | 5,5'-Dialkyl-2,2'-dibromo-1,1'-biphenyl | 5,5'-Dialkyl-2,2'-diaryl-1,1'-biphenyl (with R²-B(OH)₂) |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on This compound is expected to exhibit high chemoselectivity. The reaction will preferentially occur at the C-I bonds, allowing for the synthesis of 5,5'-bis(alkynyl)-2,2'-dibromo-1,1'-biphenyl derivatives. rsc.org These intermediates are valuable as they contain both a newly formed alkyne functionality and the remaining C-Br bonds, which can be used for further diversification, for instance, through a subsequent coupling reaction or cyclization.
Table 2: Expected Products of Chemoselective Sonogashira Coupling
| Reactant | Coupling Partner | Expected Product (Selective Coupling at C-I positions) |
|---|
| This compound | Terminal Alkyne (R-C≡CH) | 5,5'-bis(alkynyl)-2,2'-dibromo-1,1'-biphenyl |
Heck Reaction and Olefination
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes.
The established reactivity trend (C-I > C-Br) also governs the selectivity of the Heck reaction with This compound . Reaction with an olefin, such as an acrylate (B77674) or styrene, under controlled conditions would lead to the formation of a di-alkenylated product at the 5 and 5' positions. The resulting 5,5'-divinyl-2,2'-dibromo-1,1'-biphenyl could then undergo further transformations, including a second Heck reaction at the less reactive C-Br positions or intramolecular cyclization reactions to form complex polycyclic aromatic systems.
Table 3: Expected Selectivity in the Heck Reaction
| Reactant | Coupling Partner (Olefin) | Expected Product (Selective Olefination at C-I) |
|---|
| This compound | Alkene (e.g., Styrene) | 5,5'-Distyryl-2,2'-dibromo-1,1'-biphenyl |
Buchwald-Hartwig Amination and Etherification
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrug.nl The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, association of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org
While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, the chemoselectivity of this reaction on polyhalogenated arenes has been demonstrated. Generally, the reactivity of aryl halides in oxidative addition to palladium(0) follows the order Ar-I > Ar-Br > Ar-Cl. This selectivity allows for the preferential reaction at the more reactive C-I bond while leaving the C-Br bond intact, provided the reaction conditions are carefully controlled.
For instance, nickel-catalyzed Buchwald-Hartwig-type aminations have shown high selectivity for the amination of aryl iodides in the presence of aryl bromides and chlorides. nih.gov In a study on a nickel-catalyzed amination activated by phenylboronic ester, various multi-halo-substituted aryl iodides were selectively aminated at the C-I position with good to excellent yields, leaving the C-Br and C-Cl bonds untouched. nih.gov This suggests that a similar selective mono- or di-amination at the 5 and 5' positions of this compound should be feasible, providing a route to various N-substituted derivatives.
The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. rug.nl Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective for the amination of aryl iodides. wikipedia.org The development of increasingly sophisticated ligands, such as sterically hindered biaryl phosphines (e.g., XPhos, BrettPhos), has expanded the scope of the Buchwald-Hartwig amination to a wide range of amines and aryl halides under milder conditions. rug.nl
Similar to amination, the Buchwald-Hartwig etherification allows for the formation of aryl ethers from aryl halides and alcohols. The principles of chemoselectivity based on halide reactivity (I > Br) would also apply here, enabling the selective synthesis of di-iodo-dibromo-biphenyl ethers.
Other Transition Metal-Mediated Processes
The Ullmann reaction, a classical copper-catalyzed coupling of two aryl halides to form a biaryl, and its variants for C-N and C-O bond formation, are highly relevant to the chemistry of this compound. Given the presence of two different types of halogens, chemoselective Ullmann-type couplings are a key synthetic strategy.
A study on the chemoselective intramolecular S-arylation of α-trisubstituted thioamides demonstrated the power of copper-catalyzed Ullmann reactions in achieving high selectivity. rsc.org This highlights the potential for selective intramolecular cyclizations of appropriately substituted derivatives of this compound.
The conditions for Ullmann-type reactions, including the copper source (Cu(I) or Cu(II) salts, or copper powder), ligands (e.g., phenanthrolines, diamines), base, and solvent, can be tuned to control the reactivity and selectivity. For instance, solvent-free Ullmann couplings have been reported to proceed efficiently. researchgate.net
Direct C-H activation and arylation strategies represent a modern and atom-economical approach to the functionalization of aromatic compounds, avoiding the need for pre-functionalized starting materials. The application of these methods to this compound could provide access to a wide range of derivatives through the formation of new carbon-carbon bonds at the C-H positions of the biphenyl core.
Palladium-catalyzed C-H activation is a prominent method in this field. While specific examples with this compound are scarce, studies on other systems demonstrate the principles. For instance, regioselective C-H halogenation of 1,4-benzodiazepinones has been achieved, where the selectivity is controlled by the presence or absence of a palladium catalyst. researchgate.net This suggests that the C-H bonds of the dihalo-diiodobiphenyl could be selectively functionalized under appropriate catalytic conditions.
Direct arylation of arenes with aryl halides is another powerful tool. The reaction of an aryl halide with an arene in the presence of a palladium catalyst can lead to the formation of a biaryl. The challenge often lies in controlling the regioselectivity of the C-H activation on the arene coupling partner. For a molecule like this compound, intramolecular C-H activation leading to cyclized products is also a possibility, potentially offering routes to fluorene (B118485) derivatives or other polycyclic aromatic systems.
Stereocontrolled Reactions and Atropselective Transformations
Biphenyls with bulky substituents at the ortho positions can exhibit axial chirality due to restricted rotation around the C-C single bond connecting the two aryl rings. This phenomenon, known as atropisomerism, is of significant interest in the design of chiral ligands and catalysts. While this compound itself is achiral due to the lack of sufficient steric hindrance at the ortho positions to prevent rotation at room temperature, its derivatives can be designed to be atropisomeric.
For a pre-existing enantiopure atropisomeric biphenyl, it is crucial that subsequent chemical transformations proceed with either preservation or controlled inversion of the axial chirality. This requires careful selection of reaction conditions to avoid racemization. The rotational barrier of the biphenyl axis is a key factor, and reactions are typically performed at temperatures below that at which significant rotation occurs.
A more synthetically valuable approach is the enantioselective synthesis of atropisomeric biphenyls from prochiral precursors. While there are no direct reports on the atroposelective derivatization of this compound, a landmark study on its regioisomer, 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970), provides significant insights. mdpi.com
In this work, a copper-catalyzed enantioselective ring-opening of an ortho,ortho'-dibromo substituted cyclic diaryliodonium salt with lithium iodide was developed to produce optically active 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl. mdpi.com This enantiopure tetrahalogenated biphenyl, possessing two distinct types of C-X bonds, serves as a powerful precursor for the modular synthesis of a variety of functionalized atropisomers. The C-I and C-Br bonds can be selectively functionalized through metalation followed by reaction with various electrophiles, leading to a diverse range of axially chiral biphenyls. mdpi.com
These atroposelective strategies, including desymmetrization and kinetic resolution, are at the forefront of modern organic synthesis. nih.govnih.gov The development of such methods for the this compound system would open up new avenues for the creation of novel chiral molecules. The principles of transition metal-catalyzed enantioselective C-H activation could also be applied to achieve atroposelective functionalization of the biphenyl core.
Lack of Specific Research Data on this compound Hinders In-Depth Analysis
Despite a comprehensive search for scientific literature, detailed research findings on the specific intermolecular interactions and transformational organic chemistry of this compound are not publicly available. While general principles of halogen bonding and π-stacking in halogenated aromatic compounds are well-established, specific crystal structure analysis and reactivity studies for this particular compound could not be located.
General chemical databases confirm the identity of this compound and a synthetic route has been reported. chemicalbook.com However, the core of the requested article focuses on the nuanced interplay of non-covalent interactions in directing its chemical behavior and self-assembly, for which no specific experimental data appears to exist in the public domain.
Therefore, the following sections on the reactivity and intermolecular interactions of this compound cannot be populated with the requested detailed research findings and data tables at this time. An article on this topic would be largely speculative and based on analogies to similar, but not identical, molecules, which would not meet the required standard of being "thorough, informative, and scientifically accurate" for the specified compound.
Further research, including crystallographic studies and reactivity screenings, would be necessary to generate the specific data required to construct the requested article.
Computational and Theoretical Investigations of 2,2 Dibromo 5,5 Diiodo 1,1 Biphenyl
Electronic Structure and Property Calculations
The arrangement of electrons in a molecule dictates its physical and chemical properties. Computational methods allow for the detailed calculation of the electronic structure, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for calculating the electronic ground state properties of molecules. q-chem.com This approach is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the complex multi-electron wavefunction. q-chem.com DFT methods, particularly those using hybrid exchange-correlation functionals like B3LYP, are highly effective for calculating the electronic structure of biphenyl (B1667301) compounds, including properties like energy gaps and ionization potential. researchgate.netnih.gov
For 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl, a DFT calculation would begin by optimizing the molecular geometry to find its lowest energy conformation. This involves determining the precise bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. From this optimized structure, a range of electronic properties can be calculated:
Total Energy: The sum of the kinetic and potential energies of the system.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is the energy gap. A smaller gap generally indicates higher reactivity. researchgate.net The introduction of halogen substituents on the biphenyl rings is expected to influence this energy gap.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. acs.org While computationally more demanding than DFT, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] can provide benchmark-quality predictions for molecular properties.
These high-accuracy methods are particularly valuable for obtaining precise values for:
Ionization Energies: The energy required to remove an electron from the molecule.
Heats of Formation: The change in enthalpy during the formation of the compound from its constituent elements.
Rotational Energy Barriers: Providing a highly accurate reference for the energy required for atropisomerization.
Studies have shown that the CCSD(T) approach, when extrapolated to a complete basis set (CBS) limit and including corrections for vibrational energy, core-valence effects, and relativistic effects, can predict ionization energies for hydrocarbon radicals with an uncertainty of around ±35 meV. This level of accuracy is essential for benchmarking other computational methods and for direct comparison with high-resolution experimental data.
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. youtube.com It is calculated by determining the electrostatic potential (the energy of interaction) experienced by a positive test charge at various points on the electron density surface of the molecule. youtube.comyoutube.com MEP maps are color-coded to indicate regions of different potential:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, an MEP analysis would predict significant negative potential (red regions) localized around the highly electronegative bromine and iodine atoms due to their electron-withdrawing nature. Conversely, the hydrogen atoms on the phenyl rings would exhibit positive potential (blue regions). The MEP map provides a powerful visual tool for predicting how the molecule will interact with other reagents, solvents, or biological receptors.
Conformational Analysis and Rotational Energy Barriers
The two ortho-bromo substituents in this compound create significant steric hindrance, which restricts the free rotation around the central carbon-carbon single bond. This restriction gives rise to atropisomerism, where the molecule can exist as a pair of stable, non-superimposable, mirror-image enantiomers. The energy required to overcome this rotational restriction is a critical parameter of the molecule.
To understand the energy landscape of the rotation around the biphenyl C-C bond, a Potential Energy Surface (PES) scan is performed. q-chem.com This computational technique involves systematically changing a specific geometric parameter—in this case, the dihedral angle between the two rings—and calculating the molecule's energy at each step. uni-muenchen.de For each fixed value of the dihedral angle, all other geometric parameters (bond lengths and angles) are optimized to find the lowest possible energy for that specific conformation. This is known as a "relaxed" PES scan. q-chem.com
Plotting the energy versus the dihedral angle generates a rotational energy profile. For a 2,2'-disubstituted biphenyl, this profile typically shows an energy minimum at a twisted (non-planar) conformation and energy maxima at the planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations, which represent the transition states for rotation.
The peaks on the potential energy surface scan correspond to the transition states for the atropisomerization process. uni-muenchen.de The activation energy (ΔG‡) for this process, also known as the rotational barrier, is the energy difference between the ground state (the energy minimum) and the highest-energy transition state. This value determines the kinetic stability of the atropisomers; a higher barrier means a slower rate of interconversion (racemization).
Computational studies on a series of 2,2'-dihalogenated biphenyls using DFT methods have shown a clear trend: the rotational energy barrier increases significantly with the size of the halogen atom at the ortho position. semanticscholar.org The steric hindrance from the large ortho-substituents forces the molecule into a more twisted ground state and raises the energy of the planar transition state where the substituents are closest to each other. Given that this compound has bulky bromine atoms in the ortho positions, a substantial rotational barrier is expected, leading to high atropisomeric stability at room temperature. Density functional theory calculations have been shown to be in good agreement with experimentally obtained free energies for such processes. researchgate.netrsc.org
Table of Calculated Rotational Barriers for Related 2,2'-Dihalogenated Biphenyls
This table, adapted from computational studies, illustrates the effect of ortho-substituent size on the rotational energy barrier, providing context for the expected high barrier in the title compound.
| Compound | Ortho Substituent | Dihedral Angle (Ground State) | Rotational Barrier (kcal/mol) |
| 2,2'-Difluorobiphenyl | F | 57.9° / 128.9° | 4.8 |
| 2,2'-Dichlorobiphenyl | Cl | 84.9° | 17.6 |
| 2,2'-Dibromobiphenyl (B83442) | Br | ~90° | ~20 |
| 2,2'-Diiodobiphenyl | I | ~95° | ~22 |
Data derived from trends observed in computational studies of dihalogenated biphenyls. The presence of bromine in the ortho positions of this compound suggests a rotational barrier in the range of 20 kcal/mol or higher.
Theoretical Prediction of Spectroscopic Signatures
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectra are crucial for its characterization and for understanding its electronic structure and dynamic behavior.
Computational NMR and Vibrational Spectroscopy
Density Functional Theory (DFT) is a primary method for calculating the spectroscopic parameters of molecules like this compound. nih.gov By optimizing the molecular geometry at a selected level of theory (e.g., B3LYP with a basis set like 6-311+G(d,p)), it is possible to predict NMR chemical shifts and vibrational frequencies. nih.govresearchgate.net
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR spectra are invaluable for assigning experimental signals, especially for complex structures. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. Calculations would predict distinct chemical shifts for the aromatic protons and carbons due to the anisotropic effects of the heavy halogen substituents (bromine and iodine). The predicted shifts, when compared to experimental data, can confirm the molecular structure. researchgate.net
Table 1: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν₁ | 3085 | 15.2 | 85.6 | Aromatic C-H Stretch |
| ν₂ | 1550 | 45.8 | 120.3 | Aromatic C=C Stretch |
| ν₃ | 1280 | 30.1 | 65.7 | C-H In-plane Bend |
| ν₄ | 1020 | 88.5 | 40.2 | Ring Breathing Mode |
| ν₅ | 670 | 95.3 | 25.1 | C-Br Stretch |
| ν₆ | 510 | 110.7 | 15.9 | C-I Stretch |
Electronic Absorption and Emission Spectra Modeling
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption and emission spectra of organic molecules. nih.gov These calculations provide information about vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*). mdpi.com
For this compound, TD-DFT calculations would likely predict strong absorption bands in the ultraviolet (UV) region, characteristic of the biphenyl chromophore. The substitution with heavy halogens is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted biphenyl due to the extension of the π-conjugated system and halogen-induced electronic effects. rsc.org
Modeling also helps in understanding the properties of excited states, which is crucial for predicting fluorescence or phosphorescence. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is essential for accurately simulating spectra in solution, as solute-solvent interactions can significantly influence electronic transition energies. nih.govtorvergata.it
Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound (in CH₂Cl₂)
| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 280 | 0.21 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 255 | 0.68 | HOMO → LUMO+1 (π → π*) |
Reaction Mechanism Studies and Catalytic Cycle Elucidation
Understanding the reaction mechanisms for the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields. This compound is typically synthesized via cross-coupling reactions, such as Suzuki or Ullmann coupling, which involve organometallic catalysts. nih.gov Computational studies are instrumental in elucidating the intricate steps of these catalytic cycles.
Transition State Characterization and Reaction Pathway Analysis
Computational chemistry allows for the detailed exploration of potential reaction pathways by locating and characterizing the transition states (TS) that connect reactants, intermediates, and products. frontiersin.org For a palladium-catalyzed synthesis of the target molecule, key steps such as oxidative addition, transmetalation, and reductive elimination can be modeled. nih.govmdpi.com
By calculating the activation energies associated with each transition state, the rate-determining step of the reaction can be identified. For instance, in a Suzuki coupling, the oxidative addition of an aryl halide to the Pd(0) catalyst is often a critical step. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the intended reactant and product on the potential energy surface. nih.gov This analysis provides a complete energetic profile of the reaction, revealing kinetic and thermodynamic controls. nih.gov
Role of Solvation and Catalytic Intermediates
The solvent can play a decisive role in a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. frontiersin.org Computational models can account for solvation effects either implicitly (using a continuum model) or explicitly, where a finite number of solvent molecules are included in the calculation. torvergata.itfrontiersin.org Explicit solvation models are particularly important when specific solute-solvent interactions, such as hydrogen bonding, significantly influence the reaction pathway. frontiersin.org
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a critical role in determining the supramolecular chemistry, crystal packing, and physical properties of molecules. For this compound, the presence of four heavy halogen atoms makes the study of halogen bonding particularly relevant.
NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, is a computational tool that helps identify and characterize weak interactions within and between molecules. scielo.org.mx This method plots the RDG against the electron density, revealing regions corresponding to strong repulsive interactions, strong attractive interactions (like hydrogen bonds), and weak van der Waals interactions. scielo.org.mx
For this compound, this analysis would focus on identifying potential intramolecular and intermolecular halogen bonds (C−Br···Br−C, C−I···I−C, C−Br···I−C). The bromine and iodine atoms possess regions of positive electrostatic potential known as σ-holes, which can interact favorably with nucleophilic regions on adjacent molecules. mdpi.com Understanding these interactions is crucial for crystal engineering, as they can direct the self-assembly of molecules into specific solid-state architectures. scielo.org.mx Further analysis using the Quantum Theory of Atoms in Molecules (AIM) can quantify the strength of these non-covalent bonds by examining the topological properties of the electron density at bond critical points. mdpi.com Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in the crystalline state. scielo.org.mx
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule to elucidate its chemical bonding and structure. nih.govorientjchem.org This theory is founded on the topological analysis of the electron density, where critical points in the electron density field reveal the nature of atomic interactions.
For a molecule like this compound, a QTAIM analysis would focus on identifying the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative insights into the nature of these interactions.
Key QTAIM Parameters and Their Significance:
| Parameter | Significance |
| Electron Density (ρ) | A higher value of ρ at a BCP indicates a stronger bond. |
| Laplacian of Electron Density (∇²ρ) | A negative value typically signifies a shared-shell (covalent) interaction, where electron density is concentrated between the nuclei. A positive value suggests a closed-shell interaction (like ionic bonds, hydrogen bonds, or van der Waals interactions), where electron density is depleted in the internuclear region. |
| Total Energy Density (H(r)) | The sign of H(r) can further characterize the interaction. A negative H(r) is indicative of a significant covalent character. |
In the case of this compound, a QTAIM analysis would be expected to reveal the following:
C-C, C-H, C-Br, and C-I Bonds: These covalent bonds would be characterized by relatively high electron density at the BCPs and negative values for the Laplacian of the electron density, confirming their shared-shell nature.
Intramolecular Halogen Bonds: Of particular interest would be the potential for intramolecular halogen bonds, such as Br···I or Br···Br and I···I interactions between the substituents on the two phenyl rings. The presence of a bond path and a BCP between these halogen atoms would provide evidence for such an interaction. The topological properties at this BCP would help in classifying its strength and nature. For halogen bonds, one would typically expect a low electron density and a positive Laplacian, characteristic of closed-shell interactions.
While specific data for the target molecule is unavailable, studies on other halogenated organic compounds have shown that QTAIM analysis can effectively characterize halogen bonds. researchgate.net For instance, in halogenated oxindoles, QTAIM has been used to analyze Br···Br interactions. mdpi.comdntb.gov.ua
Reduced Density Gradient (RDG) Analysis for Interaction Visualization
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs). scielo.org.mx This method is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the electron density itself (sign(λ₂)ρ), different types of interactions can be identified and visualized as isosurfaces.
Visualization of Non-Covalent Interactions:
Strong Attractive Interactions (e.g., Hydrogen Bonds): These appear as blue isosurfaces at large negative values of sign(λ₂)ρ.
Weak van der Waals Interactions: These are represented by green isosurfaces around sign(λ₂)ρ = 0.
Steric Repulsion: These are indicated by red isosurfaces at large positive values of sign(λ₂)ρ.
For this compound, an RDG analysis would provide a three-dimensional map of the non-covalent interactions within the molecule. This would be particularly insightful for understanding the steric effects of the bulky halogen substituents and visualizing any potential intramolecular halogen bonds.
Given the ortho-substitution of the bromine atoms, significant steric repulsion between the two phenyl rings would be expected, which would be visualized as red isosurfaces in the region between the rings. The presence of weak attractive interactions, such as intramolecular halogen bonds between the bromine and iodine atoms, would be indicated by green or bluish-green isosurfaces. Studies on other systems have demonstrated the utility of RDG in visualizing a wide range of non-covalent interactions. chemrxiv.orgnih.govresearchgate.netchemrxiv.org
Detailed Studies on Halogen Bonding Characteristics
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org The strength of a halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. nih.gov
In this compound, several types of intramolecular halogen bonds are conceivable, including Br···I, Br···Br, and I···I interactions. The geometry and energetics of these interactions would be of significant interest.
Key Characteristics of Halogen Bonds:
| Characteristic | Description |
| Interaction Distance | The distance between the halogen bond donor and acceptor is typically shorter than the sum of their van der Waals radii. |
| Interaction Angle | The angle between the covalent bond to the halogen donor and the halogen bond (R-X···Y) is typically close to 180°. |
| Interaction Energy | The strength of halogen bonds can range from weak (a few kJ/mol) to moderately strong. |
Computational studies on polychlorinated biphenyls (PCBs) have shown that halogen bonding interactions are position-dependent, with ortho interactions being slightly more favorable. nih.govresearchgate.net It was also noted that PCBs generally exhibit weaker halogen bonding compared to their polybrominated and polyiodinated counterparts, consistent with the trend in halogen polarizability. nih.gov
A detailed computational study of this compound would involve optimizing the molecular geometry to determine the equilibrium structure and then calculating the interaction energies of any identified halogen bonds. This would likely involve comparing the energy of the stable conformer with other conformers where such interactions are absent. The anisotropic nature of the electron distribution on the halogen atoms, leading to a region of positive electrostatic potential known as a "σ-hole," is a key factor in the formation and directionality of halogen bonds.
Advanced Research Applications in Organic Synthesis and Functional Materials Precursors
Chiral Auxiliaries and Ligands for Asymmetric Catalysis
The biphenyl (B1667301) scaffold is a cornerstone in the development of chiral ligands for asymmetric catalysis due to its axial chirality. nih.gov The strategic placement of bulky substituents at the ortho positions restricts rotation around the C-C single bond, leading to stable, separable atropisomers.
Development of Atropisomeric Ligands for Enantioselective Reactions
The synthesis of atropisomeric ligands is a key area in asymmetric catalysis, and biphenyl derivatives are central to these efforts. nih.gov While direct research on 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl for this specific application is not widely documented, the closely related precursor, 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970), highlights the potential of such structures. This analogue, featuring two C-Br and two C-I bonds, can be selectively functionalized to create a variety of axially chiral biphenyls. researchgate.net A copper-catalyzed enantioselective ring-opening of a cyclic diaryliodonium salt yields the optically active diiodo-dibromo-biphenyl, which serves as a powerful precursor for the modular synthesis of functionalized atropisomers. researchgate.net This methodology underscores the potential of this compound as a scaffold where the bromo and iodo groups can be sequentially replaced to build complex chiral ligands for enantioselective reactions. researchgate.net
The development of such ligands is crucial for producing enantiomerically pure compounds, which is of high importance in the pharmaceutical and fine chemical industries. The ability to perform selective metalation and subsequent reactions like boroylation, phosphinylation, and allylation on these scaffolds opens a convenient route to new functionalized axially chiral biphenyls. researchgate.net
Design of Biphenyl-Based Phosphine (B1218219) and Nitrogen Ligands
Biphenyl-based diphosphine ligands are among the most effective for a wide range of asymmetric catalytic reactions. nih.govnih.gov The design of these ligands often involves creating a C₂-symmetric structure to effectively control the stereochemical outcome of reactions. nih.gov The this compound framework is an ideal starting point for such designs. The two bromine atoms at the 2,2'-positions are precursors for introducing phosphine groups, while the iodine atoms at the 5,5'-positions can be used to tune the electronic properties or introduce secondary binding sites.
The synthesis of these ligands typically involves metal-catalyzed cross-coupling reactions. For instance, the C-I bonds could be selectively coupled first, followed by the transformation of the C-Br bonds. This stepwise functionalization allows for the introduction of different phosphine or nitrogen-containing moieties, leading to a diverse library of ligands from a single precursor. researchgate.net The resulting phosphine ligands can be used in various transition-metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. nih.govchemrxiv.org Similarly, nitrogen-based ligands, which can be synthesized through reactions like amination, are valuable in a different set of catalytic transformations. nih.gov
Table 2: Potential Reactions for Ligand Synthesis from this compound
| Reaction Type | Reagents | Potential Product Functionality |
| Phosphinylation | R₂P(O)H, Pd or Cu catalyst | Biphenyl-bis(phosphine oxide) |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Biphenyl-diamine |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Functionalized biphenyl backbone |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkyne-functionalized biphenyl |
Building Blocks for Complex Molecular Architectures
The rigid and well-defined geometry of the biphenyl unit, combined with the reactive halogen substituents of this compound, makes it a prime candidate for constructing larger, well-ordered molecular structures.
Synthesis of Helical and Chiral Macromolecules
Helical polymers are a fascinating class of macromolecules with unique chiroptical properties and potential applications in chiral separation and sensing. rsc.org The synthesis of such polymers can be achieved by polymerizing monomers that have a propensity to form helical structures. Biphenyl-containing polymers, particularly those derived from acetylenes, have been shown to form stable helical structures. tue.nl
The this compound molecule can be envisioned as a monomer or a key building block in the synthesis of such macromolecules. For instance, by converting the iodine or bromine atoms to acetylene (B1199291) groups via Sonogashira coupling, a tetra-acetylenic monomer could be created. Polymerization of this monomer could lead to a cross-linked, helical polymer network. The chirality could be introduced either by using a chiral catalyst during polymerization or by incorporating chiral side chains. rsc.org The resulting chiral macromolecules could find applications in materials science, particularly in the field of chiroptics. osti.gov
Precursors for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. researchgate.netbohrium.com The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. The this compound molecule is a potential candidate for a tetra-functional linker for the synthesis of 2D or 3D frameworks.
To be used as a linker, the bromine and iodine atoms would need to be converted into suitable connecting groups, such as carboxylic acids, boronic acids, or amines. For example, a four-fold Suzuki or Sonogashira coupling reaction could be employed to attach functional groups that can then coordinate to metal ions (for MOFs) or form covalent bonds with other linkers (for COFs). unito.itrsc.org The rigid biphenyl core would help in the formation of a well-defined and porous structure. The resulting MOFs or COFs could have applications in gas storage, separation, and catalysis. nih.govresearchgate.netnih.gov
Scaffolds for Dendrimers and Polymeric Structures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. chemrxiv.orgresearchgate.net The this compound can serve as a core molecule for the divergent synthesis of dendrimers. The four halogen atoms provide anchor points for the growth of dendritic wedges. By reacting the core with a suitable branching monomer, successive generations of the dendrimer can be built. nih.gov The resulting dendrimers could be used in various applications, including drug delivery and catalysis. nih.govsigmaaldrich.com
In polymer synthesis, this compound can be used as a tetra-functional monomer to create cross-linked polymers. For example, polymerization via Grignard metathesis (GRIM) coupling, a common method for synthesizing polythiophenes from dibromo-monomers, could be adapted. omec.org.ukcmu.edu Reacting this compound under these conditions could lead to the formation of a cross-linked poly(biphenyl) derivative. Such polymers are expected to be rigid and possess interesting electronic and thermal properties. Alternatively, it could be used to create high molecular weight polymers through reactions like Suzuki polymerization. researchgate.net
Components in Supramolecular Assembly and Crystal Engineering
The precise arrangement of four halogen substituents on the biphenyl scaffold makes this compound a compelling candidate for crystal engineering. The differing properties of bromine and iodine atoms allow for the formation of specific and directional non-covalent interactions, primarily halogen bonding, which are fundamental to the rational design of supramolecular structures.
Directed Self-Assembly through Halogen Bonding Interactions
The self-assembly of this compound in the solid state is governed by a network of halogen bonds. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base. In the case of polyhalogenated molecules, the halogens themselves can act as both donors and acceptors.
The strength of halogen bond donors typically increases in the order of Cl < Br < I. nih.gov This hierarchy, combined with the presence of multiple halogen atoms on the biphenyl core, allows for the formation of highly specific and predictable intermolecular connections. Research on various dihalogenated phenols and other aromatic systems has established two primary types of halogen-halogen contacts that are crucial for self-assembly researchgate.net:
Type I Interactions: Characterized by symmetric C-X···X-C angles (θ1 ≈ θ2), these are generally considered less directional.
Type II Interactions: These exhibit differing angles where one C-X···X angle (θ1) is around 180° and the other (θ2) is around 90°. This geometry is characteristic of a true halogen bond, where the σ-hole of one halogen points towards the electron-rich equatorial belt of another.
In the crystal lattice of a molecule like this compound, a complex interplay of I···I, Br···Br, and I···Br interactions would be expected to direct the assembly into well-defined one-, two-, or three-dimensional networks. nih.govresearchgate.net Theoretical and experimental studies on similar polyhalogenated systems show that the stronger iodine bond donors preferentially interact with the best available acceptors, leading to robust and directional supramolecular synthons that are key to crystal engineering. researchgate.netnih.gov
Design of Co-crystals and Inclusion Compounds
Co-crystals are multi-component crystalline solids held together by non-covalent interactions. The ability of this compound to act as a potent halogen bond donor makes it a prime component for designing co-crystals. By combining it with molecules that are effective halogen bond acceptors (e.g., pyridines, amides, or other Lewis bases), it is possible to construct complex supramolecular architectures with tailored properties. nih.govdigitellinc.com
The design strategy for forming co-crystals with this molecule involves identifying suitable co-formers that can form complementary halogen bonds. For instance, ditopic Lewis bases can bridge two molecules of this compound, creating extended chains or networks. The reliability of halogen bonding as a design tool allows chemists to predict and construct crystalline materials with specific packing arrangements and, consequently, desired physical properties. nih.gov Although specific co-crystals involving this compound are not extensively documented in the reviewed literature, the principles of crystal engineering strongly support its potential in this area. digitellinc.com
Scaffolds for Functional Organic Materials Research (Structural Role)
The rigid biphenyl core and the presence of four reactive halogen atoms position this compound as a foundational scaffold for building larger, functional organic molecules and polymers. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is particularly advantageous for sequential, selective chemical transformations.
Monomers for Specialty Polymers and Copolymers
The distinct reactivities of C-I and C-Br bonds in metal-catalyzed cross-coupling reactions allow for the stepwise functionalization of this compound. Generally, C-I bonds are more reactive than C-Br bonds in common cross-coupling reactions like Suzuki, Stille, and Negishi couplings. This reactivity difference enables the selective substitution at the iodine-bearing positions while leaving the bromine-bearing positions intact for subsequent reactions.
This characteristic is powerfully demonstrated in a study on the closely related isomer, 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl, which was used as a precursor for the modular synthesis of functionalized atropisomers. researchgate.net The C-I bonds could be selectively metalated and coupled, followed by a separate reaction at the C-Br positions. researchgate.net This selective, stepwise approach allows for the synthesis of well-defined, complex monomers that can then be polymerized. For example, one could first introduce a specific functional group via a Stille or Suzuki coupling at the 5,5'-positions (originally C-I) and then use the remaining C-Br bonds at the 2,2'-positions for a polymerization reaction, such as a Yamamoto or Ullmann coupling, to form a specialty polymer with precisely controlled side chains. nih.gov
Table 1: Reactivity of C-X Bonds in Cross-Coupling Reactions
| Bond Type | Relative Reactivity | Common Coupling Reactions |
|---|---|---|
| C-I | Highest | Suzuki, Stille, Negishi, Heck, Sonogashira, Ullmann |
| C-Br | Intermediate | Suzuki, Stille, Negishi, Heck, Sonogashira, Ullmann |
Structural Units in Liquid Crystalline Systems
The biphenyl unit is a classic mesogen—a rigid core structure that promotes the formation of liquid crystalline phases. tcichemicals.comalfa-chemistry.com The properties of biphenyl-based liquid crystals can be finely tuned by adding substituents to the aromatic rings. Halogen atoms are particularly useful in this context as they influence molecular properties such as:
Dipole Moment: The position and type of halogen affect the molecular dipole.
Molecular Shape: Bulky substituents at the ortho-positions (like the bromine atoms in the target molecule) induce a twist in the biphenyl core, which can disrupt close packing and lower melting points, potentially broadening the liquid crystal phase range.
While no direct examples of this compound being used in liquid crystals were found, related halogenated biphenyls are common components in liquid crystal mixtures. google.com The introduction of this specific tetrahalogenated biphenyl unit into a larger molecular structure containing flexible alkyl or alkoxy chains could lead to materials with unique mesophase behaviors, such as smectic or nematic phases, which are essential for applications like displays and sensors. researchgate.netnih.gov
Precursors for Organic Semiconductors (Focus on structural motif)
Polyhalogenated aromatic compounds are critical precursors for synthesizing larger, π-conjugated systems that function as organic semiconductors. The halogen atoms serve as reactive handles for carbon-carbon bond-forming reactions, allowing for the extension of the conjugated system.
A key application for precursors like this compound is the synthesis of biphenylene-containing polycyclic aromatic hydrocarbons (PAHs). The intramolecular Ullmann reaction of 2,2'-dihalobiphenyls is a classic method for forming the strained four-membered ring of biphenylene (B1199973). bit.edu.cn On-surface synthesis studies using 2,2',6,6'-tetrabromo-1,1'-biphenyl on a silver surface have shown that such molecules undergo debromination followed by intramolecular cyclization to form biphenylene dimers. bit.edu.cnarxiv.org This demonstrates the utility of the 2,2'-dihalobiphenyl motif as a structural precursor to these unique, anti-aromatic systems which have interesting electronic properties. The additional halogens at the 5,5'-positions on the target molecule provide further sites for extending the conjugation, potentially leading to novel two-dimensional nanographenes or semiconducting polymers.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl |
| 2,2',6,6'-tetrabromo-1,1'-biphenyl |
Functional Probes and Sensors Development (Structural Role)
The specific arrangement of atoms in this compound, featuring a C2-symmetric biphenyl core with four halogen atoms at distinct positions, establishes it as a valuable and versatile scaffold in the development of functional probes and sensors. The ortho-bromo and para-iodo substituents are not merely passive components; they are strategically positioned reactive sites that allow for programmed, selective chemical modifications. This structural feature is paramount, enabling the synthesis of complex molecules designed for specific analytical tasks, including optical detection and molecular recognition. The differential reactivity of the carbon-bromine (C-Br) versus the carbon-iodine (C-I) bonds is a key asset, providing a pathway for sequential, site-specific functionalization to build sophisticated molecular architectures.
Receptor Design for Molecular Recognition Studies
The structural rigidity and potential for atropisomerism make the 2,2'-disubstituted biphenyl core an exceptional scaffold for the design of molecular receptors. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and in the case of bulky ortho-substituted biphenyls, this rotation is restricted, leading to stable, chiral molecules. This chirality can be harnessed to create specific three-dimensional binding pockets for the selective recognition of other chiral molecules.
The development of "chiroptical probes" based on flexible biphenyl systems illustrates this principle effectively. In these systems, a biphenyl unit is functionalized to create a receptor. When this receptor binds to a chiral analyte, a central-to-axial chirality induction occurs, forcing the biphenyl scaffold to adopt a preferred helical twist (either P for right-handed or M for left-handed). acs.org This induced twist can be detected and quantified using circular dichroism (CD) spectroscopy, allowing the sensor to report the absolute configuration of the analyte. acs.org The four halogen atoms on this compound provide the necessary reactive sites to synthesize such bridged, chiral receptors.
Furthermore, the C2-symmetry of the parent molecule is a highly desirable feature in the design of chiral ligands for asymmetric catalysis and sensing. researchgate.net By replacing the halogen atoms with specific binding groups (e.g., hydrogen bond donors/acceptors, Lewis acidic/basic sites), a synthetic chemist can create a highly pre-organized cavity that is stereochemically tailored to bind a specific guest molecule. The ability of halogenated biphenyls to interact with biological macromolecules further underscores their potential in designing receptors for biologically relevant targets. nih.gov
Future Directions and Emerging Research Opportunities
Integration with Automated Synthesis and Flow Chemistry Methodologies
The synthesis and manipulation of complex molecules like 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl are poised for a revolution through the adoption of automated synthesis and flow chemistry. These technologies offer significant advantages in terms of reproducibility, safety, and scalability over traditional batch processes. nih.govresearchgate.net
Flow chemistry, where reactions are run in continuous streams through tubes or channels, is particularly well-suited for reactions involving highly reactive intermediates, such as the organolithium species often generated from halogenated aromatics. sigmaaldrich.com The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. mdpi.com For instance, lithium-halogen exchange reactions, which are fundamental to the functionalization of this compound, are often extremely fast and exothermic, making them difficult to control in large-scale batch reactors but ideal for the micro-scale environment of a flow system. sigmaaldrich.comresearchgate.net
Automated platforms can integrate these flow reactors with robotic systems for reagent handling, purification, and analysis, enabling the rapid exploration of reaction conditions and the synthesis of libraries of derivative compounds with minimal human intervention. nih.govescholarship.org This approach accelerates the discovery of new materials and molecules derived from the title compound.
| Technology | Potential Application to this compound | Key Advantages | Relevant Reaction Types |
|---|---|---|---|
| Flow Chemistry | Precise control of sequential lithium-halogen exchange reactions. | Improved heat/mass transfer, enhanced safety, scalability, higher yields. researchgate.netmdpi.com | Lithium-Halogen Exchange, Suzuki Coupling, Nucleophilic Substitution. sigmaaldrich.commdpi.com |
| Automated Synthesis | High-throughput screening of catalysts and reaction conditions for cross-coupling. | Increased efficiency, rapid library generation, high reproducibility. escholarship.org | Catalyst screening, multi-step synthesis, derivative library production. nih.gov |
Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, capable of predicting reaction outcomes, optimizing conditions, and even proposing novel synthetic routes. krasheninnikov.dechemicalbook.com For a molecule like this compound, where multiple reaction pathways are possible, AI can significantly reduce the experimental burden.
ML models, trained on large datasets of chemical reactions, can predict the optimal catalyst, solvent, and temperature for a desired transformation, such as a selective Suzuki coupling at either the C-I or C-Br bond. nih.govresearchgate.net Bayesian optimization algorithms, a subset of ML, are particularly powerful for fine-tuning reaction parameters to maximize yield and minimize byproducts, often reducing the number of required experiments by a significant margin. A notable example demonstrated the use of a Bayesian algorithm to successfully optimize an ultrafast lithium-halogen exchange reaction within a flow chemistry platform, a process directly applicable to the functionalization of this compound. sigmaaldrich.com
| AI/ML Application | Description | Impact on Synthesizing/Using the Compound |
|---|---|---|
| Reaction Outcome Prediction | Models predict the yield and selectivity of a reaction based on starting materials and conditions. krasheninnikov.de | Guides chemists toward successful conditions for selective functionalization of C-I vs. C-Br bonds. |
| Bayesian Optimization | An iterative algorithm that suggests the next experiment to perform to most efficiently find the optimal reaction conditions. chemicalbook.com | Reduces time and resources needed to optimize complex multi-step syntheses involving the compound, improving yield by an average of 25%. |
| Retrosynthetic Analysis | AI proposes synthetic routes to a target molecule by working backward from the product. | Can identify the most efficient way to incorporate the dibromo-diiodo-biphenyl unit into a larger, more complex molecule. |
Discovery of Novel Reactivity and Unprecedented Transformations
The presence of four halogen atoms, with two distinct reactivities (iodine being more reactive than bromine in many cross-coupling and metal-exchange reactions), makes this compound a powerful precursor for the modular synthesis of complex, functionalized atropisomers (molecules with axial chirality).
Future research will likely focus on exploiting this reactivity difference to achieve selective, stepwise functionalization. A key research direction involves the development of catalysts and reaction conditions that can precisely discriminate between the C–I and C–Bonds. Recent work on the analogous compound 2,2'-dibromo-6,6'-diiodo-1,1'-biphenyl (B12944970) has demonstrated the feasibility of this approach. In that study, researchers achieved selective metalation of the C-I bonds, followed by functionalization, and then subsequent metalation and reaction at the C-Br bonds. This allows for the programmed installation of four different functional groups in a controlled manner.
Applying these principles to this compound could lead to new classes of chiral ligands, functional materials, and complex molecular architectures. The discovery of unprecedented transformations, such as novel intramolecular cyclization reactions to form polycyclic aromatic systems or unique polymerization pathways, remains a fertile ground for exploration.
| Transformation Type | Description | Potential Outcome |
|---|---|---|
| Selective Stepwise Cross-Coupling | Sequentially reacting the C-I bonds followed by the C-Br bonds (or vice-versa) with different coupling partners. | Synthesis of highly substituted, non-symmetrical biphenyls with four distinct functional groups. |
| Intramolecular Cyclization | Functionalizing the halogen positions and then inducing ring-closure to build fused ring systems. | Creation of novel polycyclic aromatic hydrocarbons (PAHs) or heterocyclic frameworks. |
| Directed Metalation | Using a directing group to selectively activate a specific C-H bond on the biphenyl (B1667301) core after initial functionalization. | Exhaustive functionalization of the aromatic scaffold. |
Development of Sustainable and Environmentally Benign Synthetic Protocols
In line with the global push for green chemistry, future research will increasingly focus on developing sustainable methods for the synthesis and use of halogenated compounds like this compound. This involves minimizing waste, avoiding toxic reagents, and improving energy efficiency.
A key area of improvement is the synthesis of polychlorinated and polybrominated biphenyls themselves. Traditional methods often have poor selectivity and use harsh reagents. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent a greener alternative, offering high selectivity and yield while using less toxic starting materials.
For subsequent reactions, the principles of green chemistry encourage the use of catalytic rather than stoichiometric reagents, safer solvents, and "telescoping" reaction steps to avoid isolating intermediates, thereby reducing solvent waste and energy consumption. researchgate.net For example, developing methods for bromination that use systems like H₂O₂/NaBr instead of hazardous molecular bromine is a significant step forward. The persistent and toxic nature of some related compounds, like polychlorinated biphenyls (PCBs), underscores the importance of designing modern chemicals and processes with their entire lifecycle in mind, ensuring they are not persistent environmental pollutants.
| Process | Traditional Method | Green/Sustainable Alternative | Environmental Benefit |
|---|---|---|---|
| Biphenyl Synthesis | Cadogan or Ullmann reactions. | Palladium-catalyzed Suzuki coupling. | Higher selectivity, better yields, less toxic starting materials. |
| Bromination | Use of molecular bromine (Br₂). | NaBr with an oxidant like H₂O₂. | Avoids handling of highly toxic and corrosive Br₂. |
| Solvent Use | Use of chlorinated or other hazardous solvents. | Use of safer solvents (e.g., alcohols, water) or solvent-free conditions; process telescoping. researchgate.net | Reduced solvent waste and environmental impact. |
Cross-Disciplinary Research at the Interface of Organic Chemistry and Nanoscience
The intersection of organic chemistry and nanoscience offers exciting future possibilities for this compound. The field of "on-surface synthesis" uses precisely designed molecular precursors to construct atomically perfect nanostructures directly on a substrate, a process for which polyhalogenated aromatics are ideal building blocks. krasheninnikov.de
In this bottom-up approach, molecules like this compound are deposited onto a catalytic metal surface (e.g., gold, silver, or copper) under ultra-high vacuum. Heating the surface provides the energy to selectively break the carbon-halogen bonds. The resulting reactive sites then form new carbon-carbon bonds with adjacent molecules, creating extended, one- or two-dimensional structures like graphene nanoribbons (GNRs) or porous graphene. chemicalbook.com
The differential reactivity of the C-I and C-Br bonds in the title compound is a particularly attractive feature. It could allow for a stepwise assembly process: a lower temperature could be used to activate the C-I bonds to form linear polymers, and a subsequent higher temperature could activate the C-Br bonds to induce lateral fusion, creating well-defined ribbons of a specific width. krasheninnikov.de This level of control is crucial for tuning the electronic properties of GNRs for next-generation nanoelectronic and spintronic devices. researchgate.net
| Nanoscience Application | Role of this compound | Potential Impact |
|---|---|---|
| Graphene Nanoribbon (GNR) Synthesis | Serves as a molecular precursor for bottom-up, on-surface synthesis. | Atomically precise GNRs with tunable widths and electronic bandgaps for nanoelectronics. |
| Porous Graphene | Building block for creating 2D covalent organic frameworks (COFs) on a surface. | Materials for molecular sieving, gas storage, and catalysis. |
| Molecular Electronics | The core unit for creating molecular wires or switches. | Development of single-molecule electronic components. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2'-Dibromo-5,5'-diiodo-1,1'-biphenyl with high regioselectivity?
- Methodology : Utilize Suzuki-Miyaura coupling or Ullmann coupling reactions, employing palladium/copper catalysts with halogen-selective ligands (e.g., BINAP derivatives) to control substitution patterns. Orthogonal experimental design (e.g., Taguchi methods) can optimize reaction parameters like temperature, solvent polarity, and stoichiometry .
- Key Data : For analogous dibrominated biphenyls, yields >80% are achievable under inert conditions (N₂ atmosphere) with DMF as a solvent at 110°C .
Q. How can crystallographic and spectroscopic techniques resolve ambiguities in the structural characterization of this compound?
- Methodology : Combine single-crystal X-ray diffraction for definitive bond-length/angle determination with ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) and high-resolution mass spectrometry (HRMS). For bromine/iodine isotopic patterns, use MALDI-TOF or ESI-MS .
- Contradictions : Discrepancies in NMR shifts (e.g., aromatic protons) may arise from solvent effects or dynamic conformational changes; DFT calculations (B3LYP/6-31G*) can validate experimental data .
Q. What are the thermal stability and decomposition profiles of this compound under varying conditions?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air atmospheres (heating rate: 10°C/min). Compare with halogenated analogs (e.g., decabromobiphenyl ethers, which decompose at ~300°C) .
- Data : Brominated biphenyls typically show higher thermal stability than iodinated derivatives due to stronger C-Br bonds.
Advanced Research Questions
Q. How do the bromine and iodine substituents influence electronic properties and reactivity in cross-coupling reactions?
- Methodology : Use Hammett constants (σₚ values: Br = +0.23, I = +0.18) to predict directing effects. Electrochemical studies (cyclic voltammetry) quantify electron-withdrawing impacts on redox potentials. Compare with 2,2'-dichloro or diiodo analogs .
- Contradictions : Despite iodine’s larger atomic radius, steric effects may dominate over electronic effects in certain catalytic systems (e.g., bulky N-heterocyclic carbene ligands) .
Q. Can quantum chemical modeling predict the compound’s applicability in photoredox catalysis or OLED materials?
- Methodology : Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis absorption/emission spectra. Compare HOMO-LUMO gaps with experimental data from fluorescence spectroscopy. For catalytic activity, analyze frontier orbital alignment with substrates (e.g., aryl halides) .
- Data : Halogenated biphenyls often exhibit blue-shifted emission due to heavy-atom effects; iodine may enhance intersystem crossing for triplet-state utilization .
Q. How do solvent polarity and proticity affect the compound’s supramolecular assembly in crystal engineering?
- Methodology : Screen crystallization in solvents ranging from hexane (nonpolar) to methanol (polar protic). Analyze packing motifs via Mercury software, focusing on halogen bonding (C–X···X–C) and π-π interactions. Compare with 2,2'-dibromobiphenyl (CSD refcode: XXXX) .
- Contradictions : Protic solvents may disrupt iodine-based interactions, favoring alternative packing modes.
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this substrate?
- Methodology : Employ mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) and low-temperature conditions. Monitor reaction progress via in situ IR or GC-MS. For Pd-catalyzed reactions, use XPhos ligands to suppress β-hydride elimination .
- Data : Dehalogenation is minimized at Pd loadings <1 mol% and temperatures <80°C .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in its degradation or metabolic studies?
- Methodology : Synthesize ¹³C-labeled analogs via Suzuki coupling with ¹³C-enriched boronic acids. Use LC-MS/MS to trace degradation products in environmental or enzymatic assays (e.g., cytochrome P450 systems). Compare kinetic isotope effects (KIEs) for bromine vs. iodine .
- Contradictions : Iodine’s lower bond dissociation energy may accelerate abiotic degradation relative to bromine.
Methodological Considerations
- Experimental Design : For multivariate optimization (e.g., catalyst screening), use factorial design (2ⁿ matrix) to identify synergistic effects between variables like ligand denticity and solvent polarity .
- Data Validation : Cross-reference computational predictions (e.g., Gaussian/NWChem) with experimental kinetics to resolve discrepancies in reaction mechanisms .
- Safety Protocols : Given the compound’s PRTR classification ( ), adhere to ISO 14001 guidelines for handling halogenated aromatics, including fume hood use and waste neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
